molecular formula C12H7Cl3 B164856 2,3',5-Trichlorobiphenyl CAS No. 38444-81-4

2,3',5-Trichlorobiphenyl

Cat. No. B164856
CAS RN: 38444-81-4
M. Wt: 257.5 g/mol
InChI Key: ONNCPBRWFSKDMQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,3’,5’-Trichlorobiphenyl is C12H7Cl3 . The IUPAC name is 1,3-dichloro-5-(2-chlorophenyl)benzene . The InChIKey is GXVMAQACUOSFJF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The dechlorination of 2,3,4,5-Tetrachlorobiphenyl (PCB 61) to 2,3,5-Trichlorobiphenyl (PCB 23) by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, was measured over an environmentally relevant range of 1 to 500 ng L –1 in sediment-free medium using a high concentration of cells .


Physical And Chemical Properties Analysis

The molecular weight of 2,3’,5’-Trichlorobiphenyl is 257.5 g/mol . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 5.6 .

Scientific Research Applications

Metabolism and Biological Processes

  • Metabolism through Mercapturic Acid Pathway : 2,4',5-trichlorobiphenyl has been studied for its metabolism through the mercapturic acid pathway, with metabolites being excreted in bile and urine (Bakke, Bergman, & Larsen, 1982).
  • Metabolism in Marsh Plants : In marsh plants like Veronica Beccabunga, 2,5,4′-trichlorobiphenyl is metabolized to monohydroxy derivatives, both in free form and conjugated in plant tissues (Moza, Kilzer, Weisgerber, & Klein, 1976).
  • Absence of Isotopic Fractionation in Microbial Reductive Dechlorination : Studies show that microbial reductive dechlorination of polychlorinated biphenyls, including 2,3,4,5-tetrachlorobiphenyl to 2,3,5-trichlorobiphenyl, does not result in significant isotopic fractionation (Drenzek et al., 2001).

Environmental Degradation and Analysis

  • Dechlorination by UV-Irradiation : Studies on the dechlorination of 2,4,6-trichlorobiphenyl in various solutions indicate distinct patterns of dechlorination based on environmental conditions (Nishiwaki, Usui, Anda, & Hida, 1979).
  • Voltammetry for Determination : Adsorptive stripping voltammetry has been used for determining trichlorobiphenyl in water, showcasing a method for environmental analysis (Lam & Kopanica, 1984).
  • Pathways of PCB Degradation : Research on polychlorinated biphenyls (PCBs) degradation, including trichlorobiphenyls, has revealed insights into the pathways and products of their degradation in environmental settings (Noma, Mitsuhara, Matsuyama, & Sakai, 2007).

Toxicity and Chemical Properties

  • Toxicity Analysis using Molecular Descriptors : A study related the toxicity of various PCBs, including trichlorobiphenyls, to molecular descriptors, providing insights into their chemical reactivity and potential environmental impact (Eddy, 2020).
  • Granular Activated Carbon Adsorption : The treatment of trichlorobiphenyl in soil-washing solution using granular activated carbon and microwave regeneration was explored, indicating potential remediation techniques (Liu, Yu, & Han, 2007).

Safety And Hazards

PCBs, including 2,3’,5’-Trichlorobiphenyl, were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects . They are still found in the environment due to their resistance to breakdown .

properties

IUPAC Name

1,4-dichloro-2-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNCPBRWFSKDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074778
Record name 2,3',5-trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',5-Trichlorobiphenyl

CAS RN

38444-81-4
Record name 2,3′,5-Trichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38444-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,3'-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',5-trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',5-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98H9867N6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
240
Citations
NJ Drenzek, TI Eglinton, CO Wirsen… - … science & technology, 2001 - ACS Publications
A bacterial enrichment culture (specific to doubly flanked chlorine removal) reductively dechlorinated 2,3,4,5-tetrachlorobiphenyl (2,3,4,5-CB) to 2,3,5-trichlorobiphenyl (2,3,5-CB) in …
Number of citations: 63 pubs.acs.org
JE Bakke, VJ Feil, A Bergman - Xenobiotica, 1983 - Taylor & Francis
1. Nineteen metabolites of 2,4′,5-trichlorobiphenyl were isolated from rat urine, faeces and bile. These metabolites resulted from one or more of the following transformations: …
Number of citations: 46 www.tandfonline.com
NJ Lombard, U Ghosh, BV Kjellerup… - … science & technology, 2014 - ACS Publications
The time required for a PCB-contaminated site to recover cannot yet be predicted due in part to lack of quantitative information on rates of PCB dechlorination in the porewater phase. …
Number of citations: 27 pubs.acs.org
NJ Drenzek, TI Eglinton, CO Wirsen, NC Sturchio… - Environmental …, 2004 - Elsevier
In order to develop more robust insight into the natural attenuation of polychlorinated biphenyls (PCBs), the chlorine isotopic composition of residual 2,3,4,5-tetrachlorobiphenyl (2,3,4,5-…
Number of citations: 22 www.sciencedirect.com
G Zanaroli, JR Perez-Jimenez, LY Young, L Marchetti… - Biodegradation, 2006 - Springer
The occurrence of reductive dechlorination processes towards pre-existing PCBs and five exogenous coplanar PCBs were investigated in a contaminated sediment of Porto Marghera (…
Number of citations: 50 link.springer.com
JE Bakke, ÅL Bergman, I Brandt, P Darnerud… - Xenobiotica, 1983 - Taylor & Francis
1. 2,4′,5-Trichloro[ 14 C]biphenyl mercapturic acids (triCB-MA) were metabolized in part to methylsulphide, methylsulphoxide and methylsulphone metabolites after ip, iv (hepatic …
Number of citations: 31 www.tandfonline.com
LA Cutter, JEM Watts, KR Sowers… - Environmental …, 2001 - Wiley Online Library
Anaerobic bacteria reductively dechlorinate polychlorinated biphenyls (PCBs) in aquatic sediments, but these microorganisms remain uncultured and, until now, unidentified. Through …
JB Fisher, RL Petty, W Lick - … Pollution Series B, Chemical and Physical, 1983 - Elsevier
The release of four individual polychlorinated biphenyls (2, 3′, 5-trichlorobiphenyl, 2, 2′, 4, 5′-tetrachlorobiphenyl, 2, 2′, 4, 5, 5′- and 2, 2′, 3′, 4, 5-pentachlorobiphenyl) from …
Number of citations: 36 www.sciencedirect.com
SO Farwell, FA Beland, RD Geer - Journal of Electroanalytical Chemistry …, 1975 - Elsevier
The voltammetric reduction behaviors of 19 chlorinated biphenyls with chlorines on one ring have been examined in dimethylsulfoxide. Interrupted-sweep voltammetry was used to …
Number of citations: 53 www.sciencedirect.com
Y Hattori, Y Kuge, M Nakamoto - Bulletin of the Chemical Society of …, 1981 - journal.csj.jp
The relative sensitivities of an electron-capture detector for various polychlorinated biphenyls were measured at different temperatures. Generally, the sensitivities of these compounds …
Number of citations: 5 www.journal.csj.jp

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